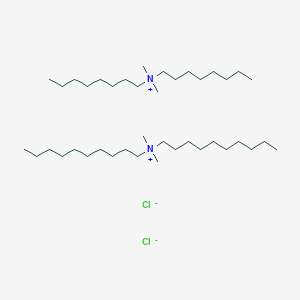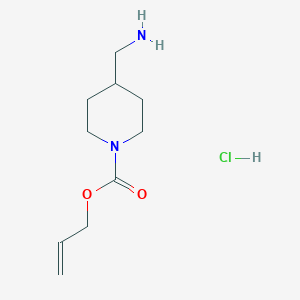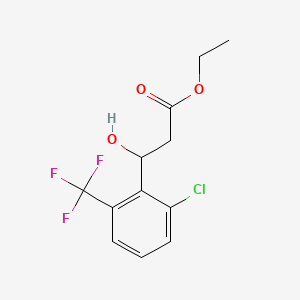
didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride is a quaternary ammonium compound widely used for its antimicrobial properties. It is known for its effectiveness as a disinfectant and antiseptic, disrupting intermolecular interactions and dissociating lipid bilayers . This compound is commonly used in various settings, including hospitals, hotels, and industries, due to its broad-spectrum biocidal activity against bacteria and fungi .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride typically involves the reaction of dimethylamine with decyl chloride and dioctyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process involves the following steps:
Reaction of Dimethylamine with Decyl Chloride: Dimethylamine is reacted with decyl chloride in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction yields didecyl(dimethyl)azanium chloride.
Reaction of Dimethylamine with Dioctyl Chloride: Similarly, dimethylamine is reacted with dioctyl chloride under similar conditions to produce dimethyl(dioctyl)azanium chloride.
Combination of Both Products: The two products are then combined to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process is typically carried out in batch reactors, and the product is purified through distillation or crystallization to obtain the desired purity .
化学反応の分析
Types of Reactions
Didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different properties and applications depending on the nature of the substituents .
科学的研究の応用
Didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This leads to the breakdown of cell membranes in microorganisms, resulting in their death. The compound targets the phospholipid membranes of bacteria and fungi, causing leakage of cellular contents and ultimately cell lysis .
類似化合物との比較
Similar Compounds
Dimethyldioctadecylammonium chloride: A longer di-C18 analogue with similar antimicrobial properties.
Benzalkonium chloride: Another quaternary ammonium compound with broad-spectrum antimicrobial activity.
Cetylpyridinium chloride: A quaternary ammonium compound used in mouthwashes and throat lozenges for its antiseptic properties.
Uniqueness
Didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride is unique due to its combination of decyl and dioctyl groups, which provide a balance of hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a disinfectant and antiseptic, making it suitable for a wide range of applications .
特性
分子式 |
C40H88Cl2N2 |
|---|---|
分子量 |
668.0 g/mol |
IUPAC名 |
didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride |
InChI |
InChI=1S/C22H48N.C18H40N.2ClH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2;;/h5-22H2,1-4H3;5-18H2,1-4H3;2*1H/q2*+1;;/p-2 |
InChIキー |
FVFMUQRQEGFVRS-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCC[N+](C)(C)CCCCCCCC.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)

![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)




![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)


